(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-4-carboxylic acid
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Overview
Description
(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-4-carboxylic acid is a complex organic compound with a unique structure that includes a hydroxy group, multiple methyl groups, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-4-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:
Formation of the chromene ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the hydroxy group: This step may involve hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Addition of methyl groups: Methylation can be performed using methyl iodide or dimethyl sulfate in the presence of a base.
Formation of the carboxylic acid group: This can be achieved through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using reagents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The carboxylic acid group can be reduced to an alcohol using reagents like lithium aluminum hydride (LiAlH4) or borane.
Substitution: The methyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, potassium permanganate.
Reduction: LiAlH4, borane.
Substitution: Halogens (e.g., chlorine, bromine), organometallic compounds (e.g., Grignard reagents).
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives, organometallic derivatives.
Scientific Research Applications
(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-4-carboxylic acid: .
Uniqueness
This compound is unique due to its specific structure, which includes a combination of hydroxy, methyl, and carboxylic acid groups. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
23978-84-9 |
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Molecular Formula |
C22H30O4 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-4-carboxylic acid |
InChI |
InChI=1S/C22H30O4/c1-5-6-7-8-14-12-17(23)19-15-11-13(2)9-10-16(15)22(3,4)26-20(19)18(14)21(24)25/h11-12,15-16,23H,5-10H2,1-4H3,(H,24,25)/t15-,16-/m1/s1 |
InChI Key |
VITZNDKHSIWPSR-HZPDHXFCSA-N |
Isomeric SMILES |
CCCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1C(=O)O)(C)C)C)O |
Canonical SMILES |
CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1C(=O)O)(C)C)C)O |
Origin of Product |
United States |
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